
Polyhexamethyleneguanidine phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyhexamethyleneguanidine phosphate is a guanidine derivative known for its potent biocidal properties. It is widely used as a disinfectant due to its effectiveness against a broad spectrum of microorganisms, including bacteria and fungi. This compound is often utilized in various industrial and household products for its antimicrobial activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Polyhexamethyleneguanidine phosphate is synthesized through the polymerization of hexamethylenediamine and guanidine, followed by phosphorylation. The reaction typically involves heating hexamethylenediamine and guanidine in the presence of a catalyst to form polyhexamethyleneguanidine. This polymer is then reacted with phosphoric acid to produce this compound .
Industrial Production Methods: The industrial production of this compound involves large-scale polymerization reactors where hexamethylenediamine and guanidine are combined under controlled temperatures and pressures. The resulting polymer is then treated with phosphoric acid in a continuous process to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Polyhexamethyleneguanidine phosphate primarily undergoes substitution reactions due to the presence of reactive guanidine groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reaction conditions typically include mild temperatures and aqueous solutions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, usually under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Major Products: The major products formed from these reactions include various substituted guanidine derivatives, oxidized guanidine compounds, and reduced forms of this compound .
Aplicaciones Científicas De Investigación
Polyhexamethyleneguanidine phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a biocidal agent in the synthesis of antimicrobial materials and coatings.
Biology: The compound is employed in studies related to microbial inhibition and biofilm prevention.
Medicine: Research has explored its potential in wound care and as a disinfectant in medical settings.
Mecanismo De Acción
Polyhexamethyleneguanidine phosphate exerts its effects by disrupting the cell membranes of microorganisms. The cationic guanidine groups interact with the negatively charged phospholipids in the cell membrane, leading to membrane destabilization and cell lysis. This interaction triggers oxidative stress and mitochondrial dysfunction, ultimately causing cell death .
Comparación Con Compuestos Similares
Chlorhexidine: A widely used antiseptic with strong antimicrobial activity.
Polyhexanide: Another guanidine-based biocide known for its use in wound care and disinfection
Polyhexamethyleneguanidine phosphate stands out for its broad-spectrum activity and lower toxicity, making it a valuable compound in various applications.
Propiedades
Número CAS |
89697-78-9 |
|---|---|
Fórmula molecular |
C21H45N9X2.3H3O4P |
Peso molecular |
717.631 |
Sinónimos |
POLYHEXAMETHYLENE GUANIDINE PHOSPHATE; PHMG phosphate; Poly(iminoimidocarbonyliminohexamethylene) phosphate; PHMG phosphate/ Polyhexamethyleneguanidine phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


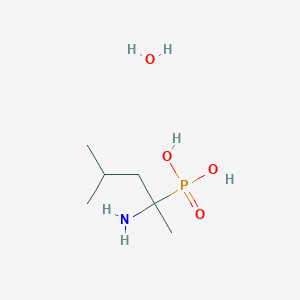
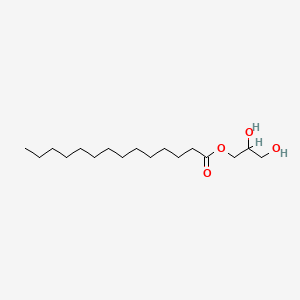
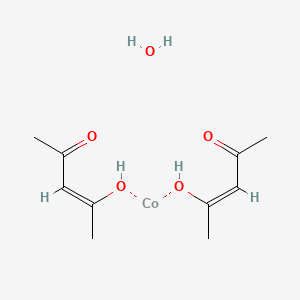
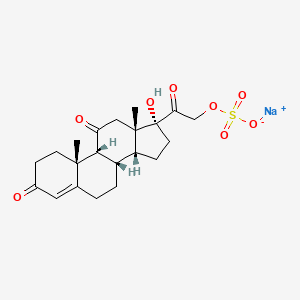
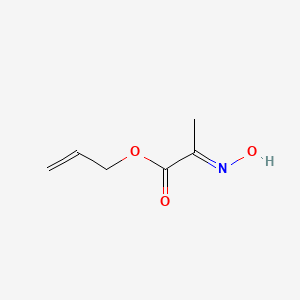
![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)
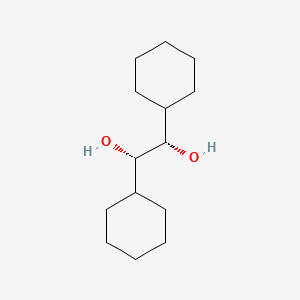
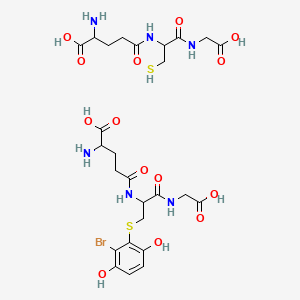
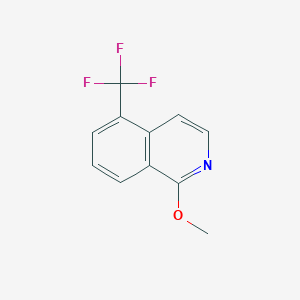
![Methyl 7-chloro-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1141650.png)
